N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3S/c1-3-23(24-13-16-10-17(14-24)12-18(11-16)15-24)25-29(26,27)22-9-8-21(28-2)19-6-4-5-7-20(19)22/h4-9,16-18,23,25H,3,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXLVBSJWPGOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a naphthalene sulfonamide precursor. The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as copper (II) acetate. For example, the Chan–Lam coupling reaction can be employed to form the C-N bond between the adamantane-containing amine and the naphthalene sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and as a potential drug lead.
Medicine: Its unique properties are explored for therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonamide group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[1-(Adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
- Molecular Formula: C₂₀H₂₉NO₃S
- Molecular Weight : 363.52 g/mol
- Structural Features: Adamantane moiety: A rigid, diamondoid hydrocarbon cage known for enhancing lipophilicity and metabolic stability . 4-Methoxynaphthalene: A fused aromatic system with a methoxy substituent at the 4-position, contributing to π-π stacking interactions and electronic effects.
This compound exemplifies a hybrid architecture combining adamantane’s steric bulk with the planar aromaticity of naphthalene, a design strategy often employed in antiviral and CNS-targeting drug candidates .
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key differences and similarities between the target compound and selected analogs:
Key Observations
Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from carboxamide-based analogs like AKB48 and methanone derivatives like AM-2201. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic resistance compared to carboxamides .
Adamantane Positioning :
- The adamantane group in the target is linked via a propyl chain , whereas analogs like AKB48 and 3,7-di-adamantyl naphthalene feature direct adamantane-aromatic connections. This propyl spacer may modulate conformational flexibility and bioavailability .
Regulatory and Biological Implications: Adamantane-containing carboxamides (e.g., AKB48) and methanones (e.g., AM-2201) are classified as Schedule 9 poisons due to their psychoactive properties .
Synthetic Accessibility :
- The synthesis of 4-methoxynaphthalene derivatives often employs Lewis acid-catalyzed Friedel-Crafts reactions (e.g., AlCl₃), as seen in 3,7-di-adamantyl naphthalene synthesis . The target compound’s sulfonamide group likely derives from sulfonyl chloride intermediates, a method validated in related adamantane-sulfonamide syntheses .
Biological Activity
N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an adamantane moiety, a propyl chain, and a methoxynaphthalene sulfonamide group. The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 341.46 g/mol. The structural features contribute to its interaction with biological targets.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that underline its biological activity:
1. Inhibition of Carbonic Anhydrase:
Recent studies have indicated that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and ion transport in cancer cells .
2. Modulation of P2X Receptors:
P2X receptors are ion channels activated by ATP, playing critical roles in various physiological processes, including pain perception and inflammation. Compounds similar to this compound have been studied for their ability to selectively modulate these receptors, potentially leading to new analgesic therapies .
In Vitro Studies
In vitro assays have demonstrated the effectiveness of this compound in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 25 | CA IX inhibition, pH modulation |
| MDA-MB-231 (Breast Cancer) | 30 | CA IX inhibition under hypoxic conditions |
| MG-63 (Osteosarcoma) | 20 | Enhanced extracellular pH regulation |
These results indicate that the compound's inhibitory effects are concentration-dependent and vary across different cell types.
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of the compound. For instance, studies involving xenograft models have shown that treatment with this compound resulted in significant tumor size reduction compared to controls, suggesting its efficacy in vivo.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported that administration led to a marked decrease in tumor growth and improved survival rates compared to untreated groups. The underlying mechanism was attributed to the dual action on both CA IX inhibition and modulation of metabolic pathways within the tumor microenvironment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
